molecular formula C16H22N8O4 B466928 6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N'-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide CAS No. 944781-05-9

6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N'-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide

Cat. No.: B466928
CAS No.: 944781-05-9
M. Wt: 390.4g/mol
InChI Key: PNPKTABRPYDDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N’-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide is a complex organic compound featuring multiple pyrazole rings Pyrazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N’-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 3-methyl-1H-pyrazole-5-carboxylic acid from 3-methyl-1H-pyrazole. This can be achieved through a series of reactions including nitration, reduction, and carboxylation.

    Hydrazide Formation: The carboxylic acid is then converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.

    Coupling Reaction: The hydrazide is then coupled with 3-methyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s pyrazole rings are known to interact with various enzymes and receptors, making it a potential candidate for drug development. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Pyrazole-containing compounds are already used in treatments for conditions such as cancer and inflammation.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N’-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole rings can form hydrogen bonds or π-π interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide
  • N’-(3-methyl-1H-pyrazole-5-carbonyl)hydrazide

Uniqueness

What sets 6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N’-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide apart is its dual pyrazole structure connected by a hydrazide linkage. This unique arrangement provides multiple reactive sites and potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-N',6-N'-bis(5-methyl-1H-pyrazole-3-carbonyl)hexanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O4/c1-9-7-11(19-17-9)15(27)23-21-13(25)5-3-4-6-14(26)22-24-16(28)12-8-10(2)18-20-12/h7-8H,3-6H2,1-2H3,(H,17,19)(H,18,20)(H,21,25)(H,22,26)(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPKTABRPYDDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=NNC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N'-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide
Reactant of Route 2
Reactant of Route 2
6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N'-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide
Reactant of Route 3
Reactant of Route 3
6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N'-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide
Reactant of Route 4
Reactant of Route 4
6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N'-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide
Reactant of Route 5
Reactant of Route 5
6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N'-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide
Reactant of Route 6
Reactant of Route 6
6-[(3-methyl-1H-pyrazol-5-yl)formohydrazido]-N'-(3-methyl-1H-pyrazole-5-carbonyl)-6-oxohexanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.